2-(2,6-Dimethoxybenzoyl)-6-methylpyridine
Overview
Description
“2,6-Dimethoxybenzoyl Chloride” is a compound with the molecular formula C9H9ClO3 . It has an average mass of 200.619 Da and a Monoisotopic mass of 200.024017 Da . “2,6-Dimethoxybenzoic acid” is another related compound with the molecular formula C9H10O4 . It has an average mass of 182.173 Da and a Monoisotopic mass of 182.057907 Da .
Scientific Research Applications
Photodimerization Studies : E. Taylor and R. O. Kan (1963) studied the photodimerization of 2-aminopyridine derivatives under ultraviolet irradiation. Although not directly about 2-(2,6-Dimethoxybenzoyl)-6-methylpyridine, this research provides insight into the photochemical behavior of related compounds (Taylor & Kan, 1963).
Synthesis and Conductivity Studies : J. Bruce and J. R. Herson (1969) explored the condensation of 2-methyl- and 2,6-dimethylpyridine with benzaldehyde. This research is relevant to understanding the chemical synthesis pathways and electrical conductivity properties of related compounds (Bruce & Herson, 1969).
Molecular and Crystal Structure Analysis : A study by K. Thanigaimani et al. (2015) on organic acid-base salts derived from 2-amino-6-methylpyridine provides insights into the crystal structures and molecular interactions relevant to similar compounds (Thanigaimani et al., 2015).
Molecular Structure and Spectral Properties : Research by L. Erre et al. (2000) on a complex formed by Mn(II), 2,6-dimethoxybenzoate, and other compounds sheds light on the structural and spectral properties relevant to 2-(2,6-Dimethoxybenzoyl)-6-methylpyridine (Erre et al., 2000).
Synthesis and Antitumor Activity : E. Grivsky et al. (1980) conducted research on the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which can provide insights into the potential antitumor activity of structurally similar compounds (Grivsky et al., 1980).
Catalytic Oligomerization of Ethylene : A study by Fredy Speiser et al. (2004) on nickel complexes with phosphinopyridine ligands, including 2-(2,6-dimethylphenyl)-6-[(diphenylphosphanyl)methyl]pyridine, provides insights into catalytic processes relevant to similar compounds (Speiser et al., 2004).
properties
IUPAC Name |
(2,6-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-4-7-11(16-10)15(17)14-12(18-2)8-5-9-13(14)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWNZFTVJBGNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C=CC=C2OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethoxybenzoyl)-6-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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